6-methyl-4-[(2-phenylethyl)amino]-3-propanoyl-2H-pyran-2-one
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Overview
Description
6-methyl-4-[(2-phenylethyl)amino]-3-propanoyl-2H-pyran-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom, and is substituted with a methyl group, a propanoyl group, and a phenylethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-[(2-phenylethyl)amino]-3-propanoyl-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the condensation of 6-methyl-4-hydroxy-2H-pyran-2-one with 2-phenylethylamine in the presence of a suitable catalyst. The reaction typically requires an acidic or basic medium to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-[(2-phenylethyl)amino]-3-propanoyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
6-methyl-4-[(2-phenylethyl)amino]-3-propanoyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-methyl-4-[(2-phenylethyl)amino]-3-propanoyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A primary amine with a similar phenylethyl group, known for its stimulant effects on the central nervous system.
Indole Derivatives: Compounds containing an indole nucleus, which exhibit a wide range of biological activities.
Uniqueness
6-methyl-4-[(2-phenylethyl)amino]-3-propanoyl-2H-pyran-2-one is unique due to its specific combination of functional groups and the presence of a pyran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-methyl-4-(2-phenylethylamino)-3-propanoylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-15(19)16-14(11-12(2)21-17(16)20)18-10-9-13-7-5-4-6-8-13/h4-8,11,18H,3,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQJIIWVHXDPJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(OC1=O)C)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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